![molecular formula C23H46NO5P B120179 [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1498334-68-1](/img/structure/B120179.png)
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as OPAE, is a phospholipid derivative that has been widely used in scientific research. OPAE is a zwitterionic surfactant with a positively charged quaternary ammonium group and a negatively charged phosphate group. This unique structure makes OPAE an ideal tool for various biochemical and biophysical studies.
Mecanismo De Acción
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is believed to interact with the hydrophobic regions of membrane proteins and lipids, thereby stabilizing the membrane and preventing protein denaturation. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also induce membrane fusion by disrupting the lipid bilayer structure.
Efectos Bioquímicos Y Fisiológicos
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have minimal toxicity and is generally considered safe for use in cell culture and animal studies. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can interfere with some biochemical assays, such as the Bradford protein assay, due to its positive charge.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages over other surfactants, including its high solubilization capacity, low toxicity, and ability to stabilize membrane proteins. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also interfere with some biochemical assays and may have limited applicability for certain types of experiments.
Direcciones Futuras
There are several future directions for [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate derivatives with improved solubilization capacity and lower interference with biochemical assays. Another area of interest is the use of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate for drug delivery, particularly for targeting membrane proteins involved in disease processes. Finally, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate may have potential applications in biotechnology and nanotechnology, such as the development of new biosensors and nanomaterials.
Métodos De Síntesis
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step reaction. First, 2-aminoethylphosphonic acid is reacted with 1-bromo-2-trimethylammonioethane to form the intermediate. Then, the intermediate is coupled with oleic acid to produce [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate. The purity of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be achieved by column chromatography.
Aplicaciones Científicas De Investigación
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a surfactant for membrane proteins and liposomes. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is particularly useful for solubilizing and stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used as a tool for studying lipid-protein interactions, membrane fusion, and drug delivery.
Propiedades
Número CAS |
1498334-68-1 |
|---|---|
Nombre del producto |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C23H46NO5P |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H46NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)29-30(26,27)28-22-21-24(2,3)4/h12-13H,5-11,14-22H2,1-4H3/b13-12+ |
Clave InChI |
OKCYUHYFKODCNJ-OUKQBFOZSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
2-[[Hydroxy[[(9E)-1-oxo-9-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



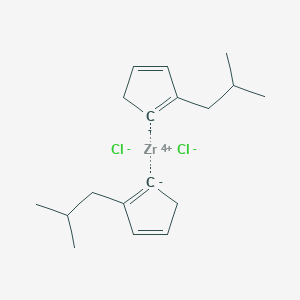
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
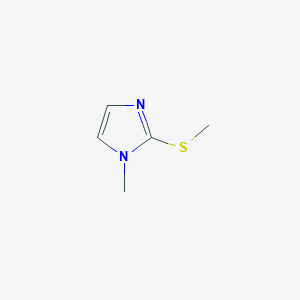
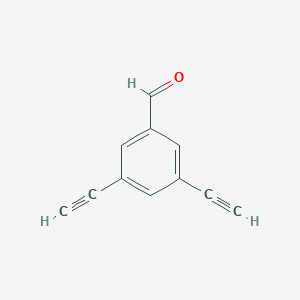
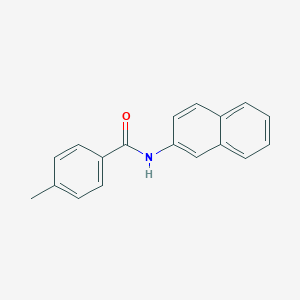
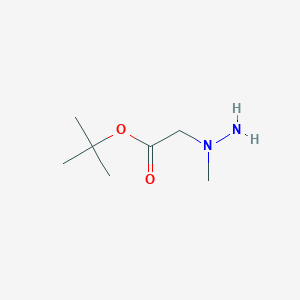
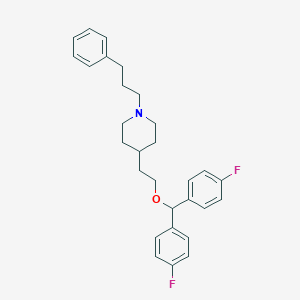
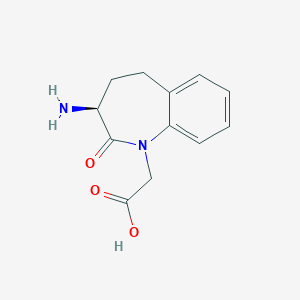
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
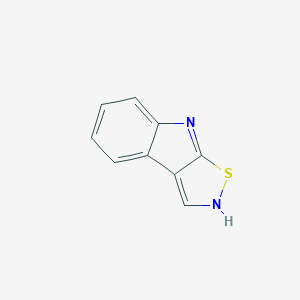
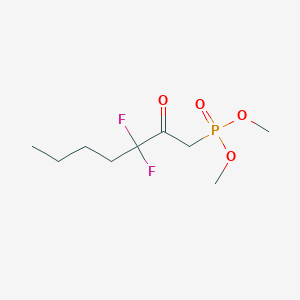
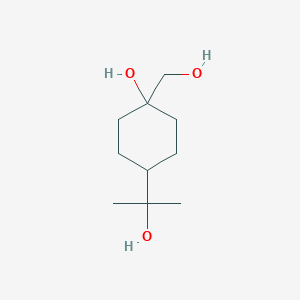
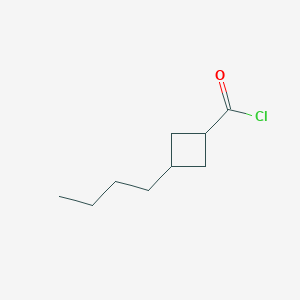
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)